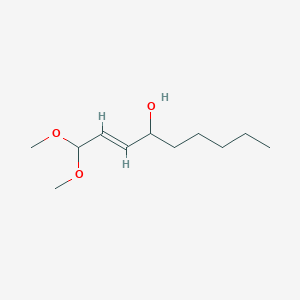

(E)-4-hydroxynon-2-enal dimethyl acetal

Description

Contextualization within Lipid Peroxidation Chemistry and Reactive Aldehyde Research

Lipid peroxidation is a detrimental chain reaction that occurs in cellular membranes, leading to the degradation of lipids and the formation of a variety of reactive byproducts. nih.govnih.gov This process is a hallmark of oxidative stress, a condition implicated in numerous disease states. Among the most abundant and toxic products of the peroxidation of omega-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid, is (E)-4-hydroxynon-2-enal, commonly known as 4-HNE. nih.govwikipedia.orgaston.ac.uk

4-HNE is an α,β-unsaturated hydroxyalkenal that is highly reactive due to its three functional groups: a carbonyl group, a C=C double bond, and a hydroxyl group. nih.govwikipedia.org This reactivity allows it to readily form covalent adducts with macromolecules, including proteins and DNA, thereby altering their function and contributing to cellular dysfunction and cytotoxicity. nih.govchemsrc.commdpi.com The study of 4-HNE is central to understanding the pathological consequences of oxidative stress. However, the inherent instability and high reactivity of 4-HNE make it difficult to handle and use directly in experimental settings. This is where its dimethyl acetal (B89532) derivative becomes indispensable.

Significance as a Stable Precursor to (E)-4-hydroxynon-2-enal (4-HNE)

The primary significance of (E)-4-hydroxynon-2-enal dimethyl acetal is its function as a stable, protected form of 4-HNE. ebi.ac.uknih.gov The acetal group effectively masks the reactive aldehyde functionality of the 4-HNE molecule. This protection renders the dimethyl acetal derivative significantly less reactive and more stable than the parent aldehyde, facilitating its storage, handling, and precise application in experimental systems.

Researchers can synthesize or procure the stable this compound and then, at the desired point in their experiment, convert it back to the active 4-HNE. ebi.ac.uk This is typically achieved through a simple acid-catalyzed hydrolysis reaction. This controlled, in-situ generation of 4-HNE allows for more accurate and reproducible studies of its biological effects, from its role in signaling pathways at low concentrations to its toxic effects at higher concentrations. wikipedia.org

Overview of Research Paradigms and Academic Investigations

The use of this compound is a common thread in research focused on the multifaceted roles of 4-HNE. Investigations span from basic chemical synthesis to complex cellular studies.

One key research area involves the synthesis of 4-HNE and its derivatives. For instance, an efficient one-step synthesis of 4-HNE and its dimethyl acetal has been developed using a cross-metathesis reaction, which provides a straightforward method for obtaining these compounds for study. nih.govsigmaaldrich.com Furthermore, the use of the dimethyl acetal has been instrumental in the practical, highly enantioselective synthesis of the individual (R)- and (S)-enantiomers of 4-HNE. nih.gov This is crucial because lipid peroxidation in cells produces a racemic mixture, and studying the pure enantiomers is necessary to understand their potentially different biological and pathological activities. nih.govnih.gov

In cellular and biochemical research, the acetal precursor is used to investigate the specific mechanisms of 4-HNE-induced cellular damage and signaling. By controlling the release of 4-HNE from its stable acetal form, scientists can study its interactions with specific cellular targets, such as proteins involved in stress response and apoptosis. nih.gov This approach has been vital in exploring how 4-HNE modifies proteins through Michael addition or Schiff base formation, leading to cellular dysfunction seen in conditions like atherosclerosis and neurodegenerative disorders. nih.govwikipedia.orgaston.ac.uk

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 109296-10-8 |

| Molecular Formula | C11H22O3 |

| Molecular Weight | 202.29 g/mol |

| Definition | An acetal that is the methyl acetal obtained by formal condensation of the carbonyl group of (E)-4-hydroxynon-2-enal with two molar equivalents of methanol (B129727). chemicalbook.com |

Table 2: Chemical Properties of (E)-4-hydroxynon-2-enal (4-HNE)

| Property | Value |

| CAS Number | 75899-68-2 (for the (2E)-isomer) wikipedia.org |

| Molecular Formula | C9H16O2 ebi.ac.uk |

| Molecular Weight | 156.22 g/mol chemsrc.comebi.ac.uk |

| Boiling Point | 275.6±23.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 115.2±15.2 °C chemsrc.com |

| Description | An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells; it is highly reactive and considered a biomarker of oxidative stress. wikipedia.orgchemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1-dimethoxynon-2-en-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-12H,4-7H2,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGIHMSJAARJTF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC(OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C(OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304582 | |

| Record name | (2E)-1,1-Dimethoxy-2-nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109296-10-8 | |

| Record name | (2E)-1,1-Dimethoxy-2-nonen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109296-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1,1-Dimethoxy-2-nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E 4 Hydroxynon 2 Enal Dimethyl Acetal

Convergent and Divergent Synthetic Pathways

The construction of (E)-4-hydroxynon-2-enal dimethyl acetal (B89532) can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and adaptability.

A prevalent strategy involves the use of precursors that already contain the α,β-unsaturated aldehyde moiety, often in a protected form. A facile, one-step convergent synthesis utilizes a cross-metathesis reaction between commercially available 1-octen-3-ol (B46169) and acrolein dimethyl acetal. nih.gov This method provides a direct route to the target molecule.

Another common approach employs the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. nih.gov In this pathway, a phosphorane or phosphonate (B1237965) derived from a C6 alkyl chain is reacted with glyoxal (B1671930) dimethyl acetal to form the protected 4-oxo-2(E)-nonenal dimethyl acetal. nih.gov Subsequent reduction of the ketone at the C4 position yields the desired (E)-4-hydroxynon-2-enal dimethyl acetal. nih.gov

A more linear, or divergent, pathway starts from propiolaldehyde diethylacetal. nih.gov This precursor is first reacted with ethyl magnesium bromide to form an acetylide, which then undergoes nucleophilic addition to hexanal (B45976). nih.gov This step constructs the full carbon skeleton and introduces the hydroxyl group, yielding 4-hydroxy-non-2-ynal-dimethylacetal. nih.gov Subsequent stereoselective reduction of the alkyne is required to generate the (E)-alkene.

Achieving the correct stereochemistry—the (E)-configuration of the double bond and the specific chirality at the C4 hydroxyl group—is a key challenge.

(E)-Configuration: The (E)-geometry of the C2-C3 double bond is a common outcome of several synthetic reactions. The Horner-Wadsworth-Emmons (HWE) reaction, for instance, is well-known for its high selectivity for (E)-alkenes. nih.gov Similarly, olefin cross-metathesis reactions, particularly those employing second-generation Grubbs catalysts, are effective in producing the thermodynamically favored (E)-isomer. nih.govnih.gov

Chiral Center (C4): The synthesis of specific enantiomers of 4-HNE, and by extension its dimethyl acetal, relies on introducing chirality at the C4 position. A highly effective method involves the enzymatic resolution of a racemic precursor. For instance, racemic oct-1-en-3-ol can be resolved using Candida antarctica lipase (B570770) to separate the (R) and (S) enantiomers. nih.gov These chiral alcohols can then be used in a cross-metathesis reaction to produce the corresponding (R)- or (S)-4-hydroxynon-2-enal with excellent optical purity (97.5% and 98.4% enantiomeric excess, respectively). nih.gov While this has been demonstrated for the free aldehyde, the same chiral precursor can be used in reactions with acrolein dimethyl acetal to access the chiral acetal. Another potential strategy involves the asymmetric reduction of the precursor 4-oxo-non-2-enal dimethyl acetal using chiral reducing agents.

Regioselectivity is critical in multi-step syntheses to ensure that reactions occur at the intended functional group.

Acetal Formation: The dimethyl acetal group serves as a protecting group for the highly reactive aldehyde function. In many syntheses, the acetal is carried through from a starting material like acrolein dimethyl acetal or glyoxal dimethyl acetal. nih.govnih.gov This strategy circumvents the need for selective acetalization in the presence of other functional groups. Since acetals are stable compounds, they are frequently used for the storage of 4-HNE, from which the free aldehyde can be easily regenerated under acidic conditions. mdpi.com

Hydroxylation: The introduction of the hydroxyl group at C4 must be performed regioselectively. In syntheses that proceed via a 4-oxo intermediate, the ketone at C4 is selectively reduced to the desired secondary alcohol. nih.govnih.gov A common reagent for this transformation is lithium aluminum hydride, which effectively reduces the ketone while leaving the acetal and the alkene functionalities intact under controlled temperature conditions (-25°C). nih.gov This reduction step directly establishes the 4-hydroxy group in the target molecule. nih.gov

Novel Catalytic and Reagent-Based Syntheses

Modern synthetic chemistry has introduced powerful catalytic methods that streamline the synthesis of complex molecules like this compound.

The most notable catalytic method is the ruthenium-catalyzed olefin cross-metathesis. nih.govsigmaaldrich.com This reaction, often employing a second-generation Grubbs catalyst, provides a direct and efficient one-step synthesis from 1-octen-3-ol and acrolein dimethyl acetal. nih.govnih.gov The catalyst's tolerance to various functional groups, including alcohols and acetals, makes it ideal for this transformation. organic-chemistry.org

Reagent-based approaches remain fundamental. The Horner-Wadsworth-Emmons (HWE) reaction is a classic and reliable method for constructing the α,β-unsaturated system with high (E)-selectivity. nih.gov This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde (glyoxal dimethyl acetal in this case). nih.gov Similarly, the Wittig reaction can be employed, though it may offer lower (E)-selectivity compared to the HWE variant. nih.gov Another reagent-based method involves the addition of an organometallic reagent, such as a Grignard reagent, to an acetylenic aldehyde precursor to build the carbon backbone and install the hydroxyl group simultaneously. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing yield and purity. In the cross-metathesis synthesis of the parent 4-HNE, using a second-generation Grubbs catalyst resulted in good chemical yields of 70%. nih.gov For the synthesis of the related 4-hydroxy-non-2-ynal-dimethylacetal, the addition of hexanal to the magnesium acetylide of propiolaldehyde diethylacetal at -10°C to 0°C afforded the product in an 80% yield. nih.gov The subsequent oxidation of the alcohol to a ketone with manganese dioxide (MnO₂) proceeded with a 60% yield. nih.gov

The table below summarizes yields reported for key synthetic steps leading to this compound or its direct precursors.

| Reaction | Precursors | Reagent/Catalyst | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Cross-Metathesis | (R/S)-oct-1-en-3-ol + Acrolein | 2nd Gen. Grubbs Catalyst | (R/S)-(E)-4-hydroxynon-2-enal | 70% | nih.gov |

| Grignard-type Addition | Propiolaldehyde diethylacetal MgBr + Hexanal | - | 4-hydroxy-non-2-ynal-dimethylacetal | 80% | nih.gov |

| Oxidation | This compound | MnO₂ | 4-Oxo-non-2-enal-dimethylacetal | 60% | nih.gov |

Synthesis of Isotopically Labeled Analogues

Isotopically labeled versions of this compound are invaluable tools for metabolic studies and as internal standards in mass spectrometry-based quantification. Deuterium (B1214612) labeling is a common strategy.

A synthetic route to deuterated analogues can be achieved by modifying the final steps of the synthesis. For example, in a pathway proceeding through a 4-oxo intermediate, the reduction of the ketone can be performed with a deuterated reducing agent. More simply, a deuterium atom can be introduced at the C4 position during the work-up phase. After reducing 4-oxo-non-2-enal dimethyl acetal with lithium aluminum hydride, quenching the reaction with deuterium oxide (D₂O) saturated with deuterated ammonium (B1175870) chloride results in the incorporation of a deuterium atom at the C4 position, yielding [4-²H]-(E)-4-hydroxynon-2-enal dimethyl acetal. nih.gov This method provides a straightforward approach to selective labeling. nih.gov General strategies for deuterium labeling often rely on H-D exchange reactions catalyzed by metals like palladium or the use of deuterated starting materials or reagents in multi-component reactions. beilstein-journals.orgmdpi.com

Chemical Reactivity and Transformation Pathways of E 4 Hydroxynon 2 Enal Dimethyl Acetal

Mechanisms and Kinetics of Acetal (B89532) Deprotection to (E)-4-hydroxynon-2-enal

The primary reaction of (E)-4-hydroxynon-2-enal dimethyl acetal is the cleavage of the acetal group to regenerate the parent aldehyde, (E)-4-hydroxynon-2-enal. This transformation is most commonly achieved through acid-catalyzed hydrolysis. total-synthesis.comorganic-chemistry.org The acetal functional group is stable under basic and neutral conditions and resistant to nucleophiles, organometallic reagents, and most oxidizing and reducing agents. total-synthesis.comorganic-chemistry.orgthieme-connect.de

The mechanism for acid-catalyzed hydrolysis involves a series of equilibrium steps. youtube.com The process begins with the protonation of one of the methoxy (B1213986) groups by an acid catalyst, converting it into a good leaving group (methanol). total-synthesis.comyoutube.com Subsequent departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal. youtube.com Deprotonation of this intermediate yields the hemiacetal, which is generally unstable. Further protonation of the second methoxy group, followed by the elimination of a second molecule of methanol, leads to the formation of the final aldehyde product, (E)-4-hydroxynon-2-enal. youtube.com

The kinetics of acid-catalyzed acetal hydrolysis have been extensively studied. The reaction rate is dependent on several factors, including the structure of the acetal, acid strength, and solvent composition. organic-chemistry.orgthieme-connect.de For this compound, the hydrolysis rate is influenced by the electronic and steric environment around the acetal carbon.

General kinetic principles indicate that acetals derived from ketones hydrolyze faster than those from aldehydes. thieme-connect.de However, the presence of the electron-withdrawing α,β-unsaturated system in the resulting aldehyde could influence the equilibrium of the reaction. The deprotection is typically performed using aqueous acid or by transacetalization in a solvent like acetone (B3395972) with a catalytic amount of acid. organic-chemistry.org

Table 1: Factors Influencing Acid-Catalyzed Acetal Hydrolysis Rate

| Factor | Influence on Rate | Rationale |

|---|---|---|

| Acid Strength | Increases | Higher proton concentration facilitates the initial protonation step, which is often rate-determining. |

| Water Concentration | Increases | As a reactant (nucleophile) in the hydrolysis, higher concentrations of water shift the equilibrium towards the deprotected aldehyde according to Le Chatelier's principle. youtube.com |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed at a faster rate. |

| Steric Hindrance | Decreases | Steric bulk around the acetal carbon can hinder the approach of the acid catalyst and the nucleophilic water molecule. |

| Electronic Effects | Variable | Electron-donating groups near the acetal carbon can stabilize the intermediate oxocarbenium ion, increasing the rate. Conversely, electron-withdrawing groups can destabilize it, slowing the reaction. thieme-connect.de |

Upon deprotection, the liberated (E)-4-hydroxynon-2-enal (HNE) is a highly reactive molecule due to its three functional groups: a carbonyl group, a C=C double bond, and a hydroxyl group. capes.gov.brnih.gov The conjugated system, consisting of the double bond and the carbonyl group, creates two electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3). nih.govnih.gov This bifunctional electrophilicity allows HNE to react with a wide range of biological nucleophiles. nih.gov

The primary reactivity of HNE involves two main types of reactions:

Michael Addition (1,4-Conjugate Addition): Soft nucleophiles preferentially attack the electron-deficient β-carbon (C3) of the α,β-unsaturated system. nih.govnih.gov

Schiff Base Formation (1,2-Addition): Harder nucleophiles, such as primary amines, can attack the carbonyl carbon (C1), leading to the formation of a Schiff base, although this reaction is often reversible. nih.govnih.gov

This high reactivity is central to the biological effects attributed to HNE, as it readily forms covalent adducts with proteins, nucleic acids, and lipids. researchgate.netebi.ac.uk

Stereochemical Transformations and Epimerization at the Chiral Hydroxyl Center

The carbon atom bearing the hydroxyl group (C4) in (E)-4-hydroxynon-2-enal is a chiral center. Consequently, HNE exists as two enantiomers: (R)-HNE and (S)-HNE. nih.gov In biological systems, lipid peroxidation generates HNE as a racemic mixture, containing both (R) and (S) forms. ebi.ac.uknih.gov

The stereochemistry at the C4 position is significant because cellular enzymes can exhibit stereoselectivity when metabolizing HNE. For example, studies have shown that glutathione (B108866) S-transferases (GSTs) and aldehyde dehydrogenases (ALDH) can preferentially detoxify one enantiomer over the other. nih.govebi.ac.uk Specifically, in guinea-pig liver cytosol, GSTs show a preference for detoxifying the (S)-enantiomer, while ALDH-mediated oxidation is preferential for the (R)-enantiomer. ebi.ac.uk

While methods exist for the enantioselective synthesis of both (R)-HNE and (S)-HNE, information regarding the epimerization at the chiral hydroxyl center of the acetal precursor is not extensively documented. nih.gov Generally, epimerization at such a center would require specific chemical conditions, such as oxidation to a ketone followed by stereoselective reduction, which are not typical for standard acetal manipulation. The primary stereochemical consideration remains the racemic nature of the HNE generated from lipid peroxidation and the differential reactivity of its enantiomers with chiral biological molecules. nih.govnih.gov

Electrophilic and Nucleophilic Additions to the Enal System

The liberated (E)-4-hydroxynon-2-enal is a potent electrophile that readily undergoes nucleophilic addition reactions. nih.gov The predominant reaction pathway is the Michael or 1,4-conjugate addition, where a nucleophile attacks the β-carbon of the enal system. nih.govwikipedia.org This reaction is common with soft nucleophiles, particularly the side chains of amino acid residues in proteins. nih.gov

The order of reactivity for amino acid residues with HNE via Michael addition is generally Cysteine > Histidine > Lysine (B10760008). researchgate.netnih.gov

Cysteine: The thiol group of cysteine is a very soft and potent nucleophile that rapidly forms a stable thioether bond with HNE. nih.govnih.gov

Histidine: The imidazole (B134444) ring of histidine can also act as a nucleophile to form a carbon-nitrogen bond. nih.govnih.gov

Lysine: The primary amine of lysine can participate in Michael additions, though it can also react at the carbonyl carbon to form a Schiff base. wikipedia.orgnih.gov

In addition to Michael additions, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can occur, leading to the formation of hemiacetals or Schiff bases. nih.govnih.gov Primary amines, like the ε-amino group of lysine, can react with the aldehyde to form a reversible Schiff base. nih.gov This initial adduct can undergo further reactions, such as cyclization, to form more stable products like pyrrole (B145914) derivatives. nih.gov

Table 2: Nucleophilic Addition Reactions with (E)-4-hydroxynon-2-enal

| Nucleophile (Amino Acid) | Reaction Type | Product | Relative Reactivity |

|---|---|---|---|

| Cysteine | Michael Addition (1,4) | Thioether Adduct | High researchgate.net |

| Histidine | Michael Addition (1,4) | N-Adduct (imidazole) | Moderate researchgate.net |

| Lysine | Michael Addition (1,4) or Schiff Base (1,2) | N-Adduct or Iminium Ion | Moderate to Low researchgate.net |

| Arginine | Schiff Base (1,2) | Iminium Adduct (minor) | Low nih.govnih.gov |

Oxidative and Reductive Transformations of the Acetal and Related Aldehyde

The dimethyl acetal group in this compound is stable towards many common oxidizing and reducing agents, a key feature of its role as a protecting group. total-synthesis.comorganic-chemistry.org Therefore, transformations typically target the liberated aldehyde, HNE, after deprotection.

Oxidative Transformations: The aldehyde group of HNE can be oxidized to a carboxylic acid, forming (E)-4-hydroxynon-2-enoic acid (HNA). nih.govnih.gov This oxidation is a significant metabolic detoxification pathway in cells, often catalyzed by aldehyde dehydrogenase (ALDH) enzymes, particularly the mitochondrial isoform ALDH2. nih.govnih.gov However, the product, HNA, can still be a reactive electrophile. nih.gov

Reductive Transformations: The aldehyde group of HNE can be reduced to a primary alcohol, yielding 1,4-dihydroxynon-2-ene (DHN). This reduction can be accomplished chemically using hydride reagents or enzymatically by alcohol dehydrogenases and aldo-keto reductases (AKRs). nih.govnih.gov This transformation is also considered a detoxification pathway, as it removes the reactive aldehyde functionality. nih.gov The double bond of HNE can also be reduced, another pathway catalyzed by cellular enzymes. nih.gov

Table 3: Summary of Oxidative and Reductive Transformations of (E)-4-hydroxynon-2-enal

| Transformation | Reagent/Enzyme | Product | Significance |

|---|---|---|---|

| Oxidation | Aldehyde Dehydrogenase (ALDH) nih.gov | (E)-4-hydroxynon-2-enoic acid (HNA) | Metabolic detoxification pathway. nih.govnih.gov |

| Reduction (Aldehyde) | Aldose Reductase, Alcohol Dehydrogenase nih.govnih.gov | 1,4-dihydroxynon-2-ene (DHN) | Metabolic detoxification pathway. nih.gov |

| Reduction (Double Bond) | Cellular Reductases | 4-hydroxynonanal | Detoxification by removing the α,β-unsaturated system. |

Mechanistic Investigations of Chemical Processes Involving E 4 Hydroxynon 2 Enal Dimethyl Acetal

Elucidation of Acetal (B89532) Hydrolysis Mechanisms and Intermediates

The hydrolysis of (E)-4-hydroxynon-2-enal dimethyl acetal to its parent aldehyde, (E)-4-hydroxynon-2-enal, is a critical reaction, particularly in biological contexts where the aldehyde is a known lipid peroxidation product. This transformation is typically acid-catalyzed and proceeds through a well-established multi-step mechanism.

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals involves a series of equilibria. The process is initiated by the protonation of one of the methoxy (B1213986) groups of the dimethyl acetal by an acid catalyst, which enhances its leaving group ability organicchemistrytutor.compearson.comyoutube.comyoutube.com. Following protonation, the corresponding alcohol (methanol) is eliminated, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate youtube.comresearchgate.netlibretexts.org. This carbocation is a key intermediate in the hydrolysis pathway. The stability of this intermediate is a crucial factor in determining the rate of the reaction researchgate.net.

The key intermediates in the hydrolysis of this compound are summarized in the table below.

| Intermediate | Structure | Description |

| Protonated Acetal | CH3(CH2)4CH(OH)CH=CHCH(OCH3)(OCH3H)+ | The initial product of the reaction with an acid catalyst. |

| Oxocarbenium Ion | [CH3(CH2)4CH(OH)CH=CHCH(OCH3)]+ | A resonance-stabilized carbocation formed by the loss of methanol (B129727). |

| Hemiacetal | CH3(CH2)4CH(OH)CH=CHCH(OH)(OCH3) | Formed by the nucleophilic attack of water on the oxocarbenium ion. |

Studies of Cross-Metathesis Reactions in Synthesis

Cross-metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. The synthesis of this compound can be efficiently achieved through a cross-metathesis reaction.

Specifically, the reaction involves the coupling of two olefins: acrolein dimethyl acetal and 1-octen-3-ol (B46169). This reaction is catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts scientificlabs.co.ukresearchgate.netsigmaaldrich.comsigmaaldrich.comchemsrc.com. The general mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through the reaction of the catalyst with one of the olefin substrates. This intermediate can then undergo a retro [2+2] cycloaddition to generate a new metal carbene and a new olefin. This catalytic cycle continues, leading to the statistical scrambling of the alkylidene fragments of the starting olefins. In the case of the synthesis of this compound, the desired cross-product is formed along with homo-dimers of the starting materials.

The key components of the cross-metathesis synthesis of this compound are outlined below.

| Reactant / Catalyst | Role in the Reaction |

| Acrolein dimethyl acetal | Provides the C1-C3 fragment of the final product, including the dimethyl acetal group. |

| 1-Octen-3-ol | Provides the C4-C9 fragment of the final product, including the hydroxyl group and the pentyl chain. |

| Ruthenium Catalyst (e.g., Grubbs' Catalyst) | Facilitates the cleavage and reformation of the carbon-carbon double bonds. |

To favor the formation of the desired cross-metathesis product, reaction conditions such as substrate concentration, catalyst loading, and reaction time are carefully controlled. The volatility of the ethylene byproduct from the self-metathesis of terminal alkenes can also help drive the reaction forward.

Kinetic and Thermodynamic Parameters of Key Transformations

The acid-catalyzed hydrolysis of acetals is generally a first-order reaction with respect to the acetal and the acid catalyst. The rate-determining step is typically the formation of the resonance-stabilized oxocarbenium ion intermediate researchgate.net. The stability of this intermediate, influenced by the electronic and steric properties of the substituents, is a major factor influencing the reaction rate. For instance, electron-donating groups attached to the acetal carbon can stabilize the carbocation and accelerate hydrolysis.

Thermodynamically, the hydrolysis of acetals is often a favorable process, particularly in the presence of a large excess of water, which drives the equilibrium towards the formation of the aldehyde or ketone. The entropy of activation for the hydrolysis of some cyclic acetals has been found to be negative, which can be indicative of a more ordered transition state.

For the cross-metathesis reaction, the thermodynamics are often close to neutral, as the number and types of bonds broken and formed are similar. The reaction is primarily driven by statistical factors and the removal of volatile byproducts like ethylene. The kinetics of the reaction are dependent on the specific catalyst used, with second-generation Grubbs' catalysts generally exhibiting higher activity and broader substrate scope.

Below is a table summarizing the expected kinetic and thermodynamic characteristics for the key transformations of this compound, based on general principles for similar compounds.

| Transformation | Expected Kinetic Profile | Expected Thermodynamic Profile |

| Acetal Hydrolysis | First-order in acetal and acid; rate-determining formation of oxocarbenium ion. | Generally exergonic in the presence of excess water; equilibrium favors the aldehyde. |

| Cross-Metathesis Synthesis | Dependent on catalyst activity and substrate concentration. | Close to thermoneutral; driven by statistical factors and removal of byproducts. |

Further experimental studies are required to determine the precise kinetic and thermodynamic parameters for the reactions involving this compound.

Role in Model Chemical Systems and Pathways Research

Function as a Controlled-Release System for Reactive Aldehydes in Research

The intrinsic instability and high reactivity of (E)-4-hydroxy-2-nonenal (HNE) present significant challenges for its direct use in experimental settings. HNE is a prominent and toxic aldehyde produced during the peroxidation of omega-6 polyunsaturated fatty acids in cellular membranes. nih.govwikipedia.org Its reactivity stems from the presence of a conjugated system with a carbonyl group and a carbon-carbon double bond, making it a potent electrophile. nih.gov This reactivity allows it to readily form adducts with proteins, DNA, and other cellular nucleophiles, leading to cellular dysfunction and cytotoxicity. nih.govwikipedia.org

To overcome the challenges of handling HNE directly, researchers utilize (E)-4-hydroxynon-2-enal dimethyl acetal (B89532) as a stable precursor. The dimethyl acetal group effectively protects the highly reactive aldehyde functionality. This protected form is significantly less reactive than HNE, allowing for easier storage, handling, and precise introduction into experimental systems.

The controlled release of HNE from its dimethyl acetal is typically achieved through acid-catalyzed hydrolysis. nih.gov By manipulating the pH of the medium, researchers can initiate the deprotection at a desired time point, ensuring a controlled and reproducible generation of the reactive aldehyde in situ. This method provides a reliable way to study the time-dependent effects of HNE on biological and chemical systems without the complications of its inherent instability.

Application in Mimetic Studies of Lipid Peroxidation Products Chemistry

Lipid peroxidation is a complex chain reaction that leads to the oxidative degradation of lipids, resulting in the formation of a variety of reactive aldehydes. nih.govresearchgate.net Among these, HNE is one of the most abundant and extensively studied products. aston.ac.ukmdpi.com Understanding the chemical behavior of HNE and its interactions with biological molecules is crucial for elucidating its role in various pathological conditions.

(E)-4-hydroxynon-2-enal dimethyl acetal plays a critical role in creating controlled, mimetic systems to study the chemistry of lipid peroxidation products. By using the dimethyl acetal to generate HNE in a controlled manner, scientists can simulate the effects of lipid peroxidation and investigate the specific chemical reactions of HNE with various biomolecules.

These mimetic studies have been instrumental in:

Identifying Protein Targets: Researchers have used this approach to identify specific amino acid residues (such as cysteine, histidine, and lysine) that are susceptible to modification by HNE. wikipedia.org

Investigating Reaction Mechanisms: The controlled environment allows for detailed kinetic and mechanistic studies of HNE's reactions, such as Michael addition and Schiff base formation. wikipedia.org

Evaluating Antioxidant Efficacy: The system can be used to test the effectiveness of various antioxidant compounds in quenching HNE and preventing its damaging reactions.

Studying Downstream Effects: By introducing a known amount of HNE at a specific time, researchers can study the subsequent cellular responses, such as the activation of stress response pathways and the induction of apoptosis. mdpi.com

A notable application of this mimetic approach is in the study of how HNE affects proteins in oil-in-water emulsions, which are relevant models for many food products. Studies have shown that HNE is highly reactive in these systems, especially in the presence of proteins. researchgate.net

Intermediacy in Complex Synthetic Cascades and Organic Transformations

Beyond its direct use in generating HNE for biological studies, This compound is a valuable intermediate in more complex synthetic pathways. Its bifunctional nature, possessing both a protected aldehyde and a free hydroxyl group, makes it a versatile building block in organic synthesis.

Several synthetic routes to HNE and its derivatives rely on the initial preparation of the more stable dimethyl acetal. For example, a common strategy involves the Grignard reaction of fumaraldehyde (B1234199) monoacetal with 1-bromopentane (B41390) to produce this compound. nih.gov The free hydroxyl group can then be oxidized to the corresponding ketone, 4-oxonon-2-enal, another important lipid peroxidation product. nih.gov

Furthermore, the dimethyl acetal has been a key starting material in the synthesis of isotopically labeled HNE, such as 4-(3H)-4-hydroxy-2-trans-nonenal, which is crucial for metabolic and mechanistic studies. nih.gov The synthesis of related compounds, such as 4-hydroxy-2-nonenoic acid (4-HNA), has also been achieved using the dimethyl acetal as a precursor. nih.gov

The synthetic utility of this compound is highlighted in the following table, which summarizes some of the transformations it can undergo:

| Starting Material | Reagents/Conditions | Product | Application |

| This compound | Acidic Hydrolysis | (E)-4-hydroxy-2-nonenal (HNE) | Mimetic studies of lipid peroxidation |

| This compound | Pyridinium chlorochromate | 4-oxonon-2-enal dimethyl acetal | Synthesis of other lipid peroxidation products |

| 4-oxonon-2-enal dimethyl acetal | Sodium borotritide, then hydrolysis | 4-(3H)-4-hydroxy-2-trans-nonenal | Isotopic labeling for tracer studies |

| This compound | Oxidation of the aldehyde | 4-hydroxy-2-nonenoic acid (4-HNA) | Study of HNE metabolites |

While its application has been predominantly in the realm of lipid peroxidation research, the fundamental reactivity of This compound suggests its potential in broader synthetic strategies for complex molecules requiring a bifunctional C9 backbone.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of (E)-4-hydroxynon-2-enal dimethyl acetal (B89532). Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of each proton and carbon atom.

In ¹H NMR analysis, the chemical shift (δ) of each proton is influenced by its local electronic environment, particularly its proximity to electronegative atoms like oxygen and unsaturated systems like the carbon-carbon double bond. pressbooks.pub The protons of the two methoxy (B1213986) groups on the acetal would be expected to appear as a singlet, while the protons on the double bond (vinylic protons) would show characteristic shifts and coupling constants confirming the trans (E) configuration. The proton on the carbon bearing the hydroxyl group (C4) and the proton on the acetal carbon (C1) would also exhibit distinct signals.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons involved in the double bond, the carbon attached to the hydroxyl group, the acetal carbon, and the methoxy carbons are all diagnostic. organicchemistrydata.org While specific, fully assigned spectral data for this exact compound is not widely published, expected chemical shift ranges can be predicted based on its structure and data from analogous compounds. pdx.educhemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-4-hydroxynon-2-enal dimethyl acetal (Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH(OCH₃)₂) | ~4.8 | ~103 |

| C2 (=CH-) | ~5.6 (dd) | ~128 |

| C3 (=CH-) | ~5.7 (dd) | ~135 |

| C4 (-CH(OH)-) | ~4.1 (m) | ~72 |

| C5 (-CH₂-) | ~1.5 (m) | ~36 |

| C6 (-CH₂-) | ~1.3 (m) | ~25 |

| C7 (-CH₂-) | ~1.3 (m) | ~31 |

| C8 (-CH₂-) | ~1.3 (m) | ~22 |

| C9 (-CH₃) | ~0.9 (t) | ~14 |

| Acetal -OCH₃ | ~3.3 (s) | ~53 |

s: singlet, t: triplet, m: multiplet, dd: doublet of doublets

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound, thereby confirming its identity. The compound has a monoisotopic mass of 202.157 g/mol . ebi.ac.uk

Under electron impact (EI) ionization, acetals are known to be highly unstable. The molecular ion peak [M]⁺ is often weak or absent. psu.edu Fragmentation is typically initiated by cleavage of the C-C bond alpha to the oxygen atoms of the acetal group. A dominant fragmentation pathway for acetals involves the loss of an alkoxy group (•OCH₃) to form a stable oxonium ion [M - OCH₃]⁺. For this compound, this would result in a prominent ion at m/z 171. Another characteristic fragmentation is the loss of a molecule of methanol (B129727) (CH₃OH) to yield an ion at m/z 170 ([M - CH₃OH]⁺). Further fragmentation of the aliphatic chain can also occur. libretexts.org

Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) are more likely to produce a visible protonated molecule [M+H]⁺ (m/z 203) or other adduct ions (e.g., [M+Na]⁺), which are crucial for confirming the molecular weight. Tandem mass spectrometry (MS/MS) of a selected precursor ion (like m/z 203 or 171) can provide further structural information by inducing and analyzing secondary fragmentations. acs.orgnih.gov

Predicted Mass Spectrometry Fragments for this compound

| Ion | Proposed Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₂₃O₃⁺ | 203 |

| [M]⁺ | C₁₁H₂₂O₃⁺ | 202 |

| [M - •OCH₃]⁺ | C₁₀H₁₉O₂⁺ | 171 |

| [M - CH₃OH]⁺ | C₁₀H₁₈O₂⁺ | 170 |

| [M - C₅H₁₁]⁺ (Loss of pentyl radical) | C₆H₁₁O₃⁺ | 131 |

| [CH(OCH₃)₂]⁺ | C₃H₇O₂⁺ | 75 |

Chromatographic Techniques for Separation, Identification, and Quantification (e.g., GC-MS, LC-MS/MS)

Chromatographic methods coupled with mass spectrometry are the primary tools for the separation, identification, and quantification of this compound from complex biological or chemical matrices. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. This compound and its parent aldehyde, HNE, often require derivatization to increase their volatility and thermal stability for GC analysis. aston.ac.uk A common approach involves converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nih.gov The resulting derivative can be separated on a non-polar or medium-polarity capillary column and identified by its characteristic retention time and mass spectrum. Quantitative analysis is typically performed using selected ion monitoring (SIM) or MS/MS for enhanced sensitivity and selectivity, often employing a deuterated internal standard. aston.ac.uknih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly suited for the analysis of less volatile and thermally labile compounds, making it an excellent method for this analyte. nih.gov Separation is commonly achieved using reversed-phase high-performance liquid chromatography (HPLC) with a C18 stationary phase. ajrms.com The mobile phase typically consists of a gradient of water and an organic solvent like methanol or acetonitrile. Detection by tandem mass spectrometry, particularly using multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity for quantification. acs.org The dimethyl acetal itself is often used as a stable analytical standard, which can be hydrolyzed to HNE prior to or during analysis. ebi.ac.uk

Advanced Chiroptical Spectroscopy for Stereochemical Confirmation

The carbon at the C4 position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((4R) and (4S)). The stereochemistry of HNE and its derivatives is crucial as it can influence their biological activity and metabolic fate.

While direct analysis by chiroptical techniques like circular dichroism (CD) spectroscopy is a valid approach for stereochemical elucidation, the most commonly reported methods for determining the enantiomeric composition of HNE and its derivatives involve chromatographic separation. These methods indirectly achieve stereochemical confirmation and quantification. nih.gov

A prevalent strategy is chiral derivatization. The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography, such as reversed-phase HPLC. nih.govnih.gov For example, HNE enantiomers have been successfully separated after derivatization with (S)-carbidopa, allowing for their quantification by LC-MS/MS. nih.gov Once separated, the individual diastereomers can be analyzed by MS or NMR to confirm their identity. This approach provides robust confirmation of the stereochemical configuration and allows for the determination of the enantiomeric ratio in a sample.

Computational and Theoretical Studies of E 4 Hydroxynon 2 Enal Dimethyl Acetal

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. (E)-4-hydroxynon-2-enal dimethyl acetal (B89532) possesses significant conformational flexibility due to several rotatable single bonds. Conformational analysis aims to identify the stable arrangements of the atoms in space (conformers) and to map the potential energy surface that connects them.

The key rotatable bonds in (E)-4-hydroxynon-2-enal dimethyl acetal are around the C4-C5 single bond, the C-O bonds of the hydroxyl and dimethyl acetal groups, and the C-C bonds of the pentyl side chain. The rotation around the C2-C3 bond is restricted by the double bond, which preferentially adopts an E (trans) configuration. For the C3-C4 single bond, similar to other α,β-unsaturated systems, a planar s-trans conformation is generally favored over the s-cis due to reduced steric hindrance, which allows for optimal orbital overlap. imperial.ac.uk

Theoretical calculations, typically using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to systematically explore the potential energy surface. By rotating key dihedral angles and calculating the corresponding energy, a map of stable and transition state geometries can be constructed.

Illustrative Rotational Barriers:

The following table presents hypothetical relative energies for different conformers of this compound, which would be obtained from such a computational study. The global minimum would be assigned a relative energy of 0.00 kJ/mol.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Global Minimum | C2-C3-C4-C5 ≈ 180° | 0.00 | Extended s-trans conformation, likely with an intramolecular hydrogen bond between the hydroxyl group and an acetal oxygen. |

| Local Minimum 1 | C2-C3-C4-C5 ≈ 60° | 5.2 | Gauche conformation around the C4-C5 bond. |

| Local Minimum 2 | C3-C4-O-H ≈ 180° | 8.1 | Hydroxyl group oriented away from the acetal. |

| Transition State 1 | C2-C3-C4-C5 ≈ 0° | 15.7 | Eclipsed s-cis like conformation, representing a rotational barrier. |

This table is for illustrative purposes and does not represent published experimental or computational data.

Quantum Chemical Calculations of Reactivity Descriptors and Transition States

Quantum chemical calculations are invaluable for predicting the reactivity of a molecule. rsc.org By solving the electronic Schrödinger equation, these methods provide insights into the electron distribution and the energies of molecular orbitals. Reactivity descriptors derived from these calculations help to identify the most likely sites for chemical reactions.

For this compound, key reactivity descriptors include:

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the hydroxyl and acetal groups would be expected to be electron-rich, while the hydrogen of the hydroxyl group would be electron-poor.

Fukui Functions: These descriptors quantify the change in electron density at a particular site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites within the molecule. nih.gov

Illustrative Reactivity Descriptor Data:

The following table shows hypothetical values for key reactivity descriptors for this compound, as would be calculated using a method like DFT with a suitable basis set.

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |

This table is for illustrative purposes and does not represent published experimental or computational data.

Furthermore, quantum chemical calculations can model the entire pathway of a chemical reaction, such as the acid-catalyzed hydrolysis of the acetal back to the parent aldehyde. chemistrysteps.com This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. rsc.org

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. numberanalytics.com MD simulations use classical mechanics to model the movements of atoms over time, governed by a force field that describes the potential energy of the system.

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water. The simulations would reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the molecule's hydroxyl and acetal groups and the surrounding water.

Intermolecular Aggregation: How multiple molecules of this compound interact with each other. These simulations could predict whether the molecules tend to aggregate and the nature of the forces (e.g., van der Waals, hydrogen bonding) driving this aggregation.

Interaction with Biomolecules: How the molecule might interact with a biological target, such as an enzyme's active site. MD simulations can provide insights into the binding mode and the stability of the complex.

Illustrative MD Simulation Output Data:

A typical output from an MD simulation would be a trajectory file containing the positions and velocities of all atoms over time. Analysis of this trajectory can yield quantitative data, as illustrated in the hypothetical table below for the interaction of the molecule with water.

| Property | Simulated Value | Interpretation |

|---|---|---|

| Radial Distribution Function g(r) for Hydroxyl O - Water H | Peak at 1.8 Å | Indicates a strong hydrogen bonding interaction at this distance. |

| Average Number of Hydrogen Bonds (to solvent) | 3.2 | Quantifies the extent of hydrogen bonding with water. |

| Solvation Free Energy | -35.2 kJ/mol | The free energy change when the molecule is transferred from gas phase to solvent. |

| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Measures the mobility of the molecule within the solvent. |

This table is for illustrative purposes and does not represent published experimental or computational data.

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology Research Tools

Utility as a Synthon for Complex Organic Molecule Synthesis

The masked reactivity and inherent functionality of (E)-4-hydroxynon-2-enal dimethyl acetal (B89532) make it a valuable synthon, or building block, in the multi-step synthesis of complex organic molecules. Its structure provides a modifiable scaffold for the introduction of various functionalities and for the construction of carbon backbones, particularly in the preparation of isotopically labeled standards and derivatives of HNE for research purposes.

A key application of this synthon is in the synthesis of labeled analogs of HNE and related lipid peroxidation products. For instance, the synthesis of deuterium-labeled 4-oxo-2(E)-nonenal (ONE), another significant lipid-derived electrophile, has been accomplished using (E)-4-hydroxynon-2-enal dimethyl acetal as a key intermediate. nih.gov In a multi-step process, the dimethyl acetal of 4-hydroxynon-2-ynal is reduced with lithium aluminum hydride to yield 4-hydroxy-non-2-enal-dimethylacetal. nih.gov This intermediate can then be oxidized and deprotected to afford the target molecule. The strategic use of the acetal protecting group is crucial for the success of these synthetic routes, preventing unwanted side reactions of the highly reactive aldehyde.

Furthermore, the synthesis of 13C-labeled HNE has been reported, where the dimethyl acetal serves as a precursor. researchgate.net These isotopically labeled compounds are indispensable tools for quantitative studies of HNE metabolism and its adduction to biological macromolecules using mass spectrometry-based techniques. The general synthetic strategy often involves the construction of the carbon skeleton, followed by the introduction of the hydroxy and protected aldehyde functionalities, with the dimethyl acetal being a common choice for the latter.

The following table summarizes a representative synthetic transformation involving this compound.

| Starting Material | Reagents and Conditions | Product | Application |

| 4-Hydroxy-non-2-ynal-dimethylacetal | 1. Lithium aluminum hydride (LiAlH₄), Ether, -25°C | This compound | Intermediate in the synthesis of labeled lipid peroxidation products |

| Fumaraldehyde (B1234199) monoacetal | 1. Grignard reaction with 1-bromopentane (B41390) | This compound | Precursor for the synthesis of 4-keto derivatives |

While its application as a building block in the total synthesis of large natural products is a developing area, its established role in the synthesis of critical research tools underscores its importance as a versatile synthon.

Application in the Generation of Transient Reactive Intermediates for Mechanistic Study

The controlled generation of highly reactive species is paramount for the detailed investigation of their chemical and biological interactions. This compound serves as an excellent and stable precursor for the in situ generation of HNE, a transient and highly reactive electrophile. The acetal group effectively masks the aldehyde, rendering the molecule significantly less reactive and allowing for its introduction into a system without causing immediate, uncontrolled reactions.

The release of the reactive HNE from its dimethyl acetal can be triggered under specific and controlled conditions, typically by acidic hydrolysis. This temporal control over the generation of HNE is a powerful tool for studying the kinetics and mechanisms of its reactions with biological nucleophiles, such as the amino acid residues in proteins.

Research into the modification of proteins by HNE has benefited from this approach. By incubating proteins or model peptides with this compound and then initiating its hydrolysis, researchers can study the formation of HNE-protein adducts in a time-resolved manner. nih.gov This allows for the identification of the specific amino acid residues that are targeted by HNE, primarily cysteine, histidine, and lysine (B10760008), through Michael addition or Schiff base formation. nih.govwikipedia.org

The stability of the dimethyl acetal also facilitates its use in cellular studies. The compound can be introduced to cell cultures, where it can cross cell membranes. Subsequent intracellular hydrolysis, potentially catalyzed by the acidic microenvironment of certain organelles, would release HNE in close proximity to its biological targets. This strategy allows for the investigation of the cellular responses to a sudden increase in HNE concentration, mimicking a burst of oxidative stress.

Development of Chemical Tools for Investigating Oxidative Stress Chemistry

The study of oxidative stress and its pathological consequences relies heavily on the availability of sophisticated chemical tools to detect and quantify the key molecular players. This compound has been instrumental in the development of such tools, particularly probes designed to track the presence and activity of HNE in biological systems.

A prominent example is the synthesis of fluorescently labeled HNE analogs. Researchers have synthesized (E)-9-(1-pyrenyl)-4-hydroxynon-2-enal (FHNE), a fluorescent probe of HNE. nih.gov The synthesis of this probe likely involves intermediates where the aldehyde functionality is protected as a dimethyl acetal to allow for the chemical manipulations required to attach the pyrene (B120774) fluorophore. Once synthesized, FHNE can be introduced into cells, where its fluorescence allows for the visualization of its localization and interactions. Studies have shown that FHNE, like its parent compound HNE, can penetrate cells and accumulate in specific regions, such as the area surrounding the nucleus. nih.gov

Beyond fluorescent probes, other chemical tools have been developed. An alternative strategy involves the use of electrophilic compounds pre-labeled with biotin (B1667282) or other tags. nih.gov The synthesis of these tagged HNE analogs would similarly benefit from the use of the dimethyl acetal protecting group strategy. These probes are invaluable for identifying the cellular targets of HNE through affinity purification and subsequent analysis by mass spectrometry.

The development of novel sensors for HNE is another active area of research. For instance, thiol-based fluorescent sensors that utilize the Michael addition reaction with HNE are being designed. umsystem.edu While not directly synthesized from the dimethyl acetal, the availability of stable precursors like it facilitates the handling and testing of the target analyte, HNE, in the development and validation of these sensors.

The following table provides an overview of chemical tools related to HNE and the role of its protected precursor.

| Chemical Tool | Description | Role of this compound |

| Fluorescent HNE Probes (e.g., FHNE) | HNE analogs tagged with a fluorescent dye (e.g., pyrene) to visualize its distribution in cells. nih.gov | Serves as a stable, protected intermediate during the multi-step synthesis of the probe. |

| Biotinylated HNE Probes | HNE analogs tagged with biotin for the affinity-based isolation and identification of HNE-protein adducts. nih.gov | Acts as a key precursor, allowing for the chemical attachment of the biotin tag without interference from the reactive aldehyde. |

| Isotopically Labeled HNE | HNE containing stable isotopes (e.g., ²H, ¹³C) for use as internal standards in quantitative mass spectrometry. nih.govresearchgate.net | A crucial synthon in the synthetic routes to introduce isotopic labels at specific positions in the HNE molecule. |

Emerging Research Frontiers and Future Directions

Unexplored Reactivity Patterns and Transformation Opportunities

(E)-4-hydroxynon-2-enal dimethyl acetal (B89532) possesses three key functional groups: a secondary alcohol, an alkene, and a dimethyl acetal. This multifunctional architecture presents a landscape for diverse and selective chemical transformations that remain largely unexplored. The acetal group is known to be stable under neutral and basic conditions, offering a protective role while other parts of the molecule are manipulated. researchgate.net

Future research opportunities lie in the selective manipulation of the hydroxyl and olefinic centers.

Hydroxyl Group Transformations: The secondary alcohol at the C4 position is a prime site for reactions such as oxidation to the corresponding ketone, esterification, or etherification to generate novel analogues. These transformations could yield a library of derivatives with modified lipophilicity and reactivity profiles, useful for probing biological systems.

Olefinic Bond Functionalization: The C2-C3 double bond is amenable to a range of addition reactions. Potential transformations include stereoselective epoxidation, dihydroxylation, or aziridination, which would introduce new stereocenters and functional groups. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be explored to append various aryl or vinyl groups, significantly expanding the structural diversity of HNE-related compounds. nih.govresearchgate.net

Tandem Reactions: A particularly intriguing avenue is the development of tandem reactions that leverage the molecule's inherent functionality. For instance, an intramolecular reaction could be triggered following the deprotection of the acetal under acidic conditions, where the liberated aldehyde and the C4-hydroxyl group could form a cyclic hemiacetal. nih.govresearchgate.net

The table below outlines potential transformations and the resulting compound classes.

| Functional Group | Reaction Type | Potential Product Class |

| C4-Hydroxyl | Oxidation | α,β-Unsaturated keto-acetals |

| C4-Hydroxyl | Etherification/Esterification | 4-O-Alkyl/Acyl HNE dimethyl acetals |

| C2=C3 Alkene | Epoxidation | Epoxy-alcohol acetals |

| C2=C3 Alkene | Dihydroxylation | Triol acetal derivatives |

| C2=C3 Alkene | Cross-Metathesis | Chain-extended unsaturated acetals |

| Acetal & C4-OH | Acetal Deprotection/Cyclization | Furan derivatives |

Integration into Automated Synthesis and Flow Chemistry Methodologies

The synthesis of (E)-4-hydroxynon-2-enal dimethyl acetal and its derivatives is well-suited for adaptation to modern automated and continuous flow chemistry platforms. mt.com Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and potential for process intensification. mt.combioduro.com

A reported synthesis of HNE dimethyl acetal involves a cross-metathesis reaction between 1-octen-3-ol (B46169) and acrolein dimethyl acetal. nih.govsigmaaldrich.com Olefin metathesis is a reaction class that has been successfully translated to flow regimes. Integrating this synthesis into a flow setup could enable rapid, on-demand production and facilitate the creation of a library of analogues by simply varying the starting materials.

Furthermore, other reaction types beneficial to flow chemistry, such as hydrogenations, oxidations, and reactions involving hazardous reagents, could be applied to HNE dimethyl acetal. mt.com For example, a continuous flow setup could be designed for the selective hydrogenation of the double bond or the oxidation of the alcohol, followed by in-line purification to yield the desired products with high purity. The development of such integrated flow systems represents a significant step towards the efficient and scalable production of HNE-based chemical tools. acs.orgresearchgate.netresearchgate.net

The table below compares key parameters of traditional batch synthesis with the projected advantages of a continuous flow approach for the synthesis of HNE dimethyl acetal analogues.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Scalability | Difficult; requires reactor redesign | Straightforward; extend run time |

| Safety | Risks with exotherms/hazardous reagents | Inherently safer; small reaction volumes mt.com |

| Process Control | Limited; temperature/mixing gradients | Precise control of temperature, pressure, stoichiometry researchgate.net |

| Reproducibility | Variable batch-to-batch | High consistency and repeatability bioduro.com |

Novel Methodologies for Enhanced Stereocontrol and Regioselectivity

The biological activity of 4-hydroxynonenal (B163490) is known to be dependent on its stereochemistry at the C4 carbon. While lipid peroxidation in biological systems produces a racemic mixture, the individual (R) and (S) enantiomers can elicit different biological responses. nih.gov Therefore, developing synthetic methods that provide precise control over stereochemistry is a critical research frontier.

A significant advancement has been the one-step synthesis of enantiomerically pure (R)-HNE and (S)-HNE via a cross-metathesis reaction using enantiomers of oct-1-en-3-ol, which were obtained through enzymatic resolution with Candida antarctica lipase (B570770). nih.gov This chemoenzymatic approach provides access to the individual enantiomers of HNE, and by extension, their dimethyl acetal derivatives, with high optical purity (97.5-98.4% ee) and good chemical yields (70%). nih.gov

Future work in this area could focus on:

Asymmetric Catalysis: Developing novel catalytic asymmetric methods for the synthesis of the chiral alcohol fragment, potentially avoiding the need for enzymatic resolution.

Substrate-Controlled Synthesis: Designing syntheses where the stereochemistry of a starting material dictates the outcome of subsequent transformations, ensuring a high degree of stereocontrol.

Regioselective Reactions: Exploring catalysts and reaction conditions that can distinguish between the different functional groups. For instance, a catalyst could enable a reaction at the C2=C3 double bond while leaving the C4-hydroxyl group untouched, or vice versa, without the need for protecting group strategies. Palladium-catalyzed reactions have shown promise for achieving high stereochemical retention in the synthesis of similar molecules. nih.gov

| Method | Approach | Outcome | Reference |

| Chemoenzymatic | Lipase resolution of racemic oct-1-en-3-ol followed by cross-metathesis. | Access to (R)- and (S)-HNE with >97% enantiomeric excess. | nih.gov |

| Asymmetric Catalysis | (Future) Use of chiral catalysts for the direct asymmetric synthesis of the C4 stereocenter. | Potentially more efficient access to enantiopure HNE analogues. | N/A |

| Stereocontrolled Cross-Coupling | Suzuki-Miyaura reaction of (E)-vinylboronic acid esters with aryl halides. | Complete retention of (E)-alkene geometry in stilbene (B7821643) derivatives. | nih.gov |

Development of Advanced Chemical Probes for Deeper Mechanistic Insights in Chemical Biology

This compound serves as an ideal scaffold for the design and synthesis of advanced chemical probes to investigate the complex biological roles of HNE. ebi.ac.uk HNE is a highly reactive aldehyde that readily forms adducts with cellular nucleophiles like cysteine, histidine, and lysine (B10760008) residues in proteins, as well as with DNA. nih.govnih.govnih.gov This reactivity is central to its role in cell signaling and cellular stress. The acetal derivative provides a more stable platform that can be delivered to a biological system, with the reactive aldehyde being released in situ under specific conditions, such as the acidic environment of certain cellular compartments. nih.govresearchgate.net

The development of next-generation probes focuses on incorporating reporter tags for detection and identification of biomolecular targets.

Fluorescent Probes: Attaching a fluorophore to the HNE backbone allows for the visualization of its localization within cells. A notable example is the synthesis of (E)-9-(1-pyrenyl)-4-hydroxynon-2-enal (FHNE), a fluorescent analogue that retains the biological ability to activate heat shock factor (HSF), similar to the parent HNE. nih.gov

Affinity-Based Probes: Incorporating a biotin (B1667282) tag or a clickable alkyne/azide handle enables the enrichment and subsequent identification of HNE-modified proteins via mass spectrometry. This "click chemistry" approach is a powerful tool for mapping the "HNE adductome" and understanding which proteins are targeted in various physiological or pathological states. nih.gov

The design of these probes requires a careful balance between modifying the structure and retaining the inherent reactivity and biological activity of the parent molecule. The dimethyl acetal provides a strategic advantage, allowing for modifications at other positions of the molecule while the reactive aldehyde is protected.

| Probe Type | Reporter Tag | Application | Example/Concept |

| Fluorescent Probe | Pyrene (B120774) | Cellular localization and imaging | (E)-9-(1-pyrenyl)-4-hydroxynon-2-enal nih.gov |

| Affinity Probe | Biotin | Pull-down and identification of target proteins | Biotinylated HNE analogues |

| Click Chemistry Probe | Alkyne or Azide | Covalent labeling and identification of targets via CuAAC or SPAAC | Terminally-alkynyl HNE analogues |

| Protected Precursor | Dimethyl Acetal | Controlled release of reactive HNE in specific cellular environments | This compound nih.govresearchgate.net |

Q & A

Q. What are the recommended safety protocols for handling (E)-4-hydroxynon-2-enal dimethyl acetal in laboratory settings?

- Methodological Answer : Safety protocols should align with GHS classifications for structurally related dimethyl acetals (e.g., Aminoacetaldehyde Dimethyl Acetal ). Key measures include:

- Use of PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.

- Ventilation systems to avoid inhalation risks, as dimethyl acetals may release volatile byproducts during reactions.

- Storage in inert, airtight containers away from oxidizing agents.

Refer to Safety Data Sheets (SDS) for specific hazard mitigation, as dermal sensitization risks are documented for analogous compounds like trans-2-Hexenal dimethyl acetal .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthesis strategies for dimethyl acetals often involve acid-catalyzed acetalization of aldehydes with methanol. For example, describes a high-purity dimethyl acetal synthesis using ammoniation and distillation . Key steps:

- Use anhydrous conditions to prevent hydrolysis.

- Catalytic iodine or Lewis acids (e.g., BF₃·OEt₂) to enhance reaction efficiency.

- Purification via vacuum distillation or column chromatography to isolate the (E)-isomer.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm acetal formation (distinct peaks at δ 3.2–3.5 ppm for methoxy groups) and (E)-stereochemistry (coupling constants ~12–16 Hz for trans-alkenyl protons) .

- IR : Absence of aldehyde C=O stretch (~1700 cm⁻¹) and presence of acetal C-O-C bands (~1100 cm⁻¹).

- GC-MS : To verify purity and molecular ion peaks (e.g., m/z for [M⁺] or fragmentation patterns).

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

- Methodological Answer : Stability studies should replicate conditions reported in literature (e.g., acidic/basic hydrolysis ). For discrepancies:

- Conduct controlled kinetic studies using HPLC or NMR to monitor degradation rates.

- Compare results with structurally similar compounds (e.g., phenylacetaldehyde dimethyl acetal ), noting substituent effects on acetal lability.

- Publish raw data and statistical analysis to clarify reproducibility issues, as emphasized in experimental design guidelines .

Q. What advanced analytical methods are effective in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : For non-volatile impurities (e.g., residual aldehydes or oligomers).

- Headspace-GC-MS : To detect volatile byproducts (e.g., methanol or formaldehyde).

- ICP-MS : For metal catalyst residues (e.g., iodine from synthesis ).

Calibration curves using certified reference standards (e.g., 4-Nonylphenol ethoxylate ) ensure accuracy.

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Perform dose-response assays across multiple cell lines or in vivo models to validate cytotoxicity or sensitization thresholds .

- Compare results with structurally related compounds (e.g., hydroxycitronellal dimethyl acetal ) to identify structure-activity relationships.

- Apply meta-analysis tools to reconcile data variability, as recommended in fragrance safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.